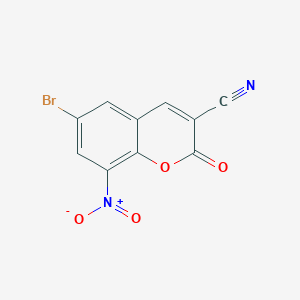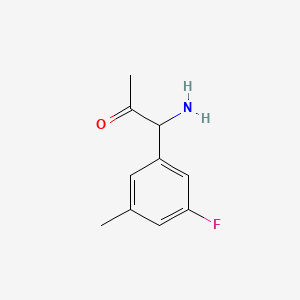![molecular formula C14H11ClO3 B13051586 5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)
5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family This compound is characterized by the presence of a biphenyl core with a carboxylic acid group, a hydroxyl group, a methyl group, and a chlorine atom attached to different positions on the biphenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Halogenation: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas (Cl₂) or a chlorinating agent like thionyl chloride (SOCl₂).
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H₂O₂) or a hydroxylating agent.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide (CH₃I) or a similar methylating agent.
Carboxylation: Finally, the carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
化学反应分析
Types of Reactions
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted biphenyl derivatives
科学研究应用
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 4’-Chloro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 5’-Bromo-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 5’-Chloro-2’-methoxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H11ClO3 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
4-(5-chloro-2-hydroxy-4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(5-3-9)14(17)18/h2-7,16H,1H3,(H,17,18) |
InChI 键 |
LXNILFFDIGCQTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


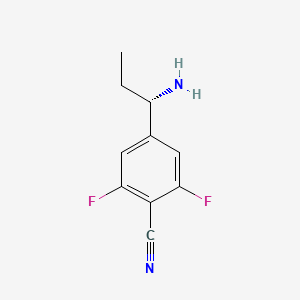
![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
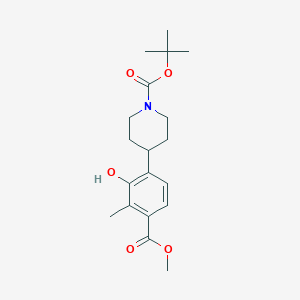

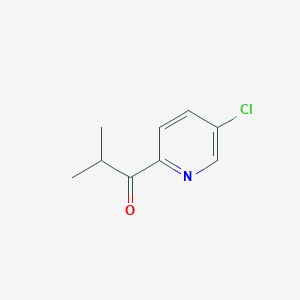
![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)
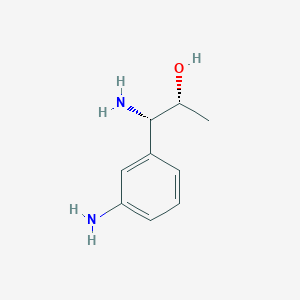
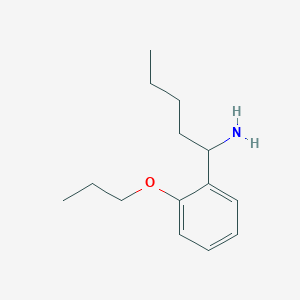
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
